1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

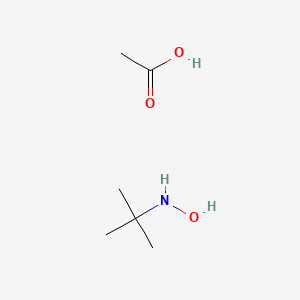

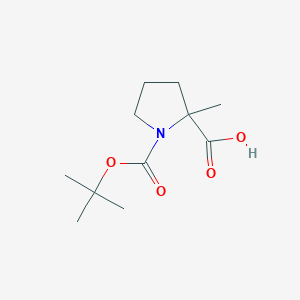

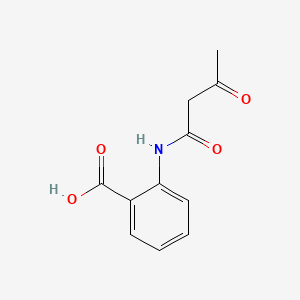

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, a five-membered lactam structure, which is a key building block in organic synthesis. It is particularly useful in the synthesis of various pharmaceuticals and biologically active compounds due to its protected amino group and carboxylic acid functionality.

Synthesis Analysis

The synthesis of related tert-butoxycarbonyl compounds has been explored in various studies. For instance, a Hofmann rearrangement mediated by trichloroisocyanuric acid was used to synthesize a compound with a similar tert-butoxycarbonyl protecting group, demonstrating the versatility of this functional group in organic synthesis . Additionally, the synthesis of chiral auxiliaries and building blocks, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, from L-alanine, shows the potential for creating complex molecules with multiple chiral centers .

Molecular Structure Analysis

The molecular structure and conformation of tert-butoxycarbonyl amino acids have been studied using X-ray crystallography. For example, the crystal structure of a related compound, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, revealed the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Such detailed structural analyses are crucial for understanding the reactivity and interaction of these compounds in chemical reactions.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is a common protecting group in peptide synthesis, as it can withstand various reaction conditions and can be removed under mild acidic conditions. The synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid and its derivatives demonstrated the group's stability and the potential for dynamic kinetic resolution in synthesis . Moreover, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showed the versatility of the tert-butoxycarbonyl group in stereoselective synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl compounds are influenced by their molecular structure. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate provided insights into its conformation and intermolecular hydrogen bonding patterns . Similarly, the study of (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid revealed the envelope conformation of the pyrrolidine ring and the specific dihedral angles between functional groups, which can affect the compound's reactivity and solubility .

Applications De Recherche Scientifique

Tert-butoxycarbonylation Reagent

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This process is chemoselective, yielding high-quality results under mild conditions (Saito, Ouchi, & Takahata, 2006).

Synthesis of Ketoester

The compound has been involved in the synthesis of ketoesters, specifically in the reduction of ketoesters derived from hydroxyproline. This illustrates its utility in complex organic synthesis processes (King, Armstrong, & Keller, 2005).

Group Migration Mechanism

Research has reported an alkoxide anion triggered tert-butyloxycarbonyl group migration in related compounds. This finding contributes to understanding the mechanisms of molecular interactions in organic synthesis (Xue & Silverman, 2010).

Synthesis of Polyacetylenes

The compound has also been used in the synthesis of amino acid-based polyacetylenes. This research is important for the development of new materials with potential applications in various fields (Gao, Sanda, & Masuda, 2003).

Chiral Auxiliary Applications

The compound has been used in the synthesis of new chiral auxiliaries, showcasing its role in creating enantiomerically pure molecules, which is crucial in medicinal chemistry (Studer, Hintermann, & Seebach, 1995).

Antimicrobial Activity

There has been research on novel pyrrolidine derivatives, including derivatives of this compound, for antimicrobial activity. This highlights its potential application in developing new antimicrobial agents (Sreekanth & Jha, 2020).

Asymmetric Synthesis

The compound has been utilized in the asymmetric synthesis of important organic molecules, demonstrating its role in producing stereochemically complex structures (Xue, He, Roderick, Corbett, & Decicco, 2002).

Synthesis of Poly(methylpropargyl ester)s

It has been used in the synthesis of chiroptical properties of amino acid-derived poly(methylpropargyl ester)s, contributing to the field of polymer chemistry and materials science (Qu, Sanda, & Masuda, 2009).

Mécanisme D'action

Target of Action

The compound “1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid”, also known as “1-Boc-2-methyl-DL-proline”, is a type of Boc-protected amino acid . The primary targets of this compound are typically amino groups in organic synthesis . The Boc group is commonly used to protect these amino groups, diminishing their nucleophilicity and making them less reactive .

Mode of Action

The Boc group in the compound interacts with its targets (amino groups) by attaching to them under certain conditions, such as the presence of a base like sodium hydroxide . This interaction results in the protection of the amino group, preventing it from participating in unwanted reactions during organic synthesis . The Boc group can be removed later when it’s no longer needed, using specific deprotection strategies .

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of organic synthesis, particularly in the synthesis of peptides and proteins . By protecting the amino groups, the compound allows for more selective and controlled reactions, enabling the creation of complex, functionally diverse structures .

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability.

Result of Action

The primary result of the compound’s action is the successful protection of amino groups during organic synthesis . This protection allows for more controlled reactions and the creation of complex structures . In some cases, the compound has been used in the synthesis of medicinally active compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s ability to protect amino groups can be affected by the presence of a base . Additionally, the compound’s stability and reactivity can be influenced by temperature . The compound has been shown to be effective at room temperature , and certain deprotection strategies can be performed at high temperatures .

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXRKJHVAUKXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400730 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203869-80-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)